molecular formula C13H16N2 B8274417 5-methyl-3-(pyrrolidin-3-yl)-1H-indole

5-methyl-3-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B8274417
M. Wt: 200.28 g/mol
InChI Key: MIBXFBGOGLRJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-(pyrrolidin-3-yl)-1H-indole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for investigating new treatments for antimicrobial and central nervous system (CNS) disorders. This compound features an indole ring system fused to a pyrrolidine moiety, a structural motif prevalent in numerous bioactive molecules . In antimicrobial research, indole derivatives are recognized as promising scaffolds for developing novel agents against multi-drug resistant pathogens . Compounds based on the indole-pyrrolidine structure have been explored as inhibitors of essential bacterial targets, including enzymes involved in S-adenosylmethionine (SAM) biosynthesis and utilization, such as MetK and DprE1 . This mechanism is crucial for disrupting fundamental processes like bacterial cell wall synthesis, making such compounds a valuable starting point for the development of new broad-spectrum antibiotics . Furthermore, structurally similar 3-(1H-indol-3-yl)pyrrolidine derivatives have demonstrated high affinity for key neurological targets, including the serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT) . This dual activity makes these compounds promising candidates for research into next-generation therapies for depression and other CNS diseases . Researchers can utilize this compound as a key intermediate or precursor for synthesizing novel molecules to probe these and other biological pathways. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

5-methyl-3-pyrrolidin-3-yl-1H-indole

InChI

InChI=1S/C13H16N2/c1-9-2-3-13-11(6-9)12(8-15-13)10-4-5-14-7-10/h2-3,6,8,10,14-15H,4-5,7H2,1H3

InChI Key

MIBXFBGOGLRJPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C3CCNC3

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methyl 3 Pyrrolidin 3 Yl 1h Indole and Its Analogues

Strategic Approaches for Indole (B1671886) Ring Construction and Functionalization

The formation of the 5-methylindole core is a critical step in the synthesis of the target compound and its analogues. This can be achieved either by constructing the indole ring from acyclic precursors or by functionalizing an existing indole scaffold.

Several classical named reactions provide robust pathways to substituted indoles. The synthesis of the 5-methylindole moiety can be accomplished by selecting appropriately substituted starting materials for these established protocols. rsc.org The Fischer indole synthesis, for instance, is a widely used method that involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. rsc.orgluc.edu To obtain a 5-methylindole, p-tolylhydrazine would be a logical choice of precursor.

Other significant methods include the Madelung synthesis, which involves the base-catalyzed cyclization of N-acyl-o-toluidines, and the Leimgruber–Batcho synthesis, a two-step procedure that is particularly effective for indoles unsubstituted at the 2- and 3-positions. rsc.orgresearchgate.net The Nenitzescu indole synthesis offers a direct route to 5-hydroxyindoles, which could then be further modified. bhu.ac.in These methods, while foundational, often require harsh reaction conditions. bhu.ac.in Modern variations have been developed to proceed under milder conditions, expanding their applicability to more sensitive substrates. researchgate.netbhu.ac.in

Table 1: Classical Indole Synthesis Methods Applicable to 5-Methylindole
Synthesis MethodKey Precursors for 5-MethylindoleGeneral Description
Fischer Indole Synthesisp-Tolylhydrazine and a suitable ketone or aldehydeAcid-catalyzed rearrangement of an arylhydrazone. rsc.orgluc.edu
Madelung SynthesisN-Acyl-2,4-dimethylanilineBase-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. bhu.ac.in
Leimgruber–Batcho Synthesis4-Methyl-2-nitrotolueneReaction of a 2-nitrotoluene with a dimethylformamide acetal followed by reductive cyclization. rsc.org
Bartoli Indole Synthesis4-Methylnitrobenzene and a vinyl Grignard reagentReaction between a nitroarene and a vinyl Grignard reagent. rsc.org
Bischler Indole Synthesisp-Toluidine and an α-haloketoneAcid-catalyzed reaction of an arylamine with an α-haloketone. rsc.org

Direct functionalization of a pre-formed 5-methylindole ring is an alternative and often more convergent strategy. The C3 position of the indole nucleus is particularly nucleophilic and susceptible to electrophilic substitution, making it the ideal site for introducing the pyrrolidine (B122466) moiety or a precursor to it. bhu.ac.in

Modern methodologies focus on direct C-H functionalization to avoid the need for pre-functionalized starting materials. For instance, metal-free, hydrogen autotransfer-type reactions have been developed for the C3-alkylation of indoles with alcohols. chemrxiv.orgchemrxiv.org This process involves the temporary oxidation of an alcohol to an aldehyde, which then condenses onto the C3 position of the indole. A subsequent reduction step, where another molecule of the alcohol acts as the hydride source, yields the C3-alkylated product. chemrxiv.org This approach is tolerant of various functional groups on the indole ring, including methyl groups at the C5 position. chemrxiv.org

Catalytic methods using Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) have also emerged for the direct C3 alkylation of indoles. nih.govnih.gov These reactions can activate amine-based alkylating agents through α-N C(sp³)–H bond cleavage, generating an iminium ion that is subsequently attacked by the indole. nih.gov This strategy has been successfully applied to the methylation and more complex alkylation of various indole substrates. nih.govnih.gov

Strategic Approaches for Pyrrolidine Ring Synthesis and Derivatization

The pyrrolidine ring is a key structural motif in many biologically active compounds. nih.gov Its synthesis can be achieved through various methodologies, including cyclization reactions and cycloadditions, which allow for a high degree of stereochemical control. nih.govrsc.org

The formation of the pyrrolidine skeleton can be realized through the intramolecular cyclization of acyclic precursors. mdpi.com These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring. For example, the cyclization of amino alcohols can be promoted by converting the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amine. organic-chemistry.org Similarly, the reductive cyclization of appropriate nitro compounds or the cyclization of unsaturated amines via hydroamination are effective strategies. mdpi.comresearchgate.net Radical cyclizations involving nitrogen-centered radicals have also been employed to construct the pyrrolidine ring. chempedia.info

One of the most powerful and versatile methods for constructing substituted pyrrolidine rings is the [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene). mdpi.comnih.gov This reaction can generate multiple stereocenters in a single, highly controlled step. acs.org

Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as the decarboxylative condensation of α-amino acids with aldehydes or the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with an acid catalyst. mdpi.comnih.gov The choice of dipolarophile dictates the substitution pattern at the C3 and C4 positions of the resulting pyrrolidine ring. nih.gov The versatility of this reaction allows for the synthesis of a wide array of functionalized pyrrolidines. nih.govrsc.org

Table 2: Examples of Dipolarophiles in Azomethine Ylide Cycloadditions
Dipolarophile ClassExampleResulting Pyrrolidine Feature
Electron-deficient alkenesMethyl acrylateCarboxylate group at C3/C4 position. nih.gov
MaleimidesN-PhenylmaleimideFused bicyclic system with carbonyl groups. mdpi.commdpi.com
Vinyl sulfonesPhenyl vinyl sulfoneSulfonyl group at C3/C4 position. mdpi.com
Chalcones(E)-1,3-Diphenylprop-2-en-1-oneAroyl and aryl groups at C3 and C4. tandfonline.com

Glycine and its derivatives are particularly useful and versatile starting materials for the synthesis of pyrrolidines. mdpi.comnih.gov They serve as readily available precursors for the generation of non-stabilized or semi-stabilized azomethine ylides via decarboxylation when heated with an aldehyde. mdpi.com These in situ-generated ylides can then participate in [3+2] cycloaddition reactions with various dipolarophiles to afford functionalized pyrrolidine rings. mdpi.comnih.gov This approach is central to many multicomponent reactions for synthesizing complex heterocyclic systems. mdpi.comtandfonline.com The reaction can be combined with other annulation reactions in one-pot procedures to create intricate polycyclic structures containing a pyrrolidine core. mdpi.com

Methodologies for Interconnecting Indole and Pyrrolidine Moieties at C-3

The creation of a carbon-carbon bond between the nucleophilic C-3 position of an indole and a pyrrolidine ring is a key synthetic challenge. Various strategies have been developed to achieve this, ranging from direct alkylations to more complex cycloaddition and multicomponent reactions. These methods aim to provide efficient, regioselective, and often stereoselective access to the desired indole-pyrrolidine scaffolds.

Direct C-3 alkylation of indoles is a powerful and atom-economical approach for forming C-C bonds. A significant challenge in this area is the development of methods that avoid undesired side reactions, such as N-alkylation or the formation of bis(indolyl)methanes.

A notable advancement is the use of the triaryl borane B(C₆F₅)₃ as a metal-free catalyst for the direct C-3 alkylation of indoles with amine-based alkylating agents. nih.govacs.org This methodology relies on the borane's ability to mediate the heterolytic cleavage of an α-nitrogen C(sp³)–H bond in the amine, generating an iminium-borohydride ion pair in situ. nih.govacs.org The highly electrophilic iminium ion is then attacked by the nucleophilic indole at the C-3 position. This catalytic approach demonstrates broad scope and excellent chemoselectivity. nih.gov For instance, the reaction of N-aryl pyrrolidines with various indoles in the presence of B(C₆F₅)₃ leads to 4-(3-indolyl)butylamines in good yields through an alkylation-ring opening cascade. nih.gov This strategy represents a complementary, metal-free alternative to the few existing methods for direct C-3 functionalization. nih.govacs.org

Table 1: Scope of B(C₆F₅)₃-Catalyzed Direct C3 Alkylation of Indoles with Amine-Based Alkylating Agents nih.govacs.org
Indole SubstrateAmine Alkylating AgentProduct TypeKey Features
IndoleN-Aryl Pyrrolidines4-(3-Indolyl)butylaminesProceeds via an alkylation-ring opening cascade.
1-Substituted IndolesVarious AminesC3-Alkylated IndolesAvoids N-alkylation side products.
2-Substituted IndolesVarious AminesC3-Alkylated IndolesDemonstrates broad substrate scope.
1,2-Disubstituted IndolesVarious AminesC3-Alkylated IndolesExceptional chemoselectivity is observed.

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecular architectures from three or more starting materials in a single synthetic operation. researchgate.net For the synthesis of indole-pyrrolidine scaffolds, the 1,3-dipolar cycloaddition reaction is a particularly effective MCR approach. rsc.orgnih.gov This reaction typically involves the in situ generation of an azomethine ylide, which then undergoes a cycloaddition with a dipolarophile to form the pyrrolidine ring. rsc.orgnih.gov

This methodology has been extensively used to create spiro[indole-pyrrolidine] derivatives, where the pyrrolidine ring is fused to the indole core at the C-3 position in a spirocyclic fashion. rsc.orgnih.govnih.gov In a typical sequence, an isatin (or a derivative) condenses with an amino acid (such as sarcosine or L-proline) to generate the azomethine ylide. rsc.orgnih.gov This reactive intermediate is then trapped by a suitable dipolarophile, leading to the formation of the spiropyrrolidine ring with high regio- and stereoselectivity. nih.gov The versatility of this approach allows for the incorporation of diverse substituents by varying the isatin, amino acid, and dipolarophile components. rsc.orgnih.gov The synthesis of these scaffolds is often achieved with good to excellent yields and can be performed using environmentally friendly solvents like ethanol. rsc.orgnih.gov

Table 2: Examples of MCR Approaches to Indole-Pyrrolidine Scaffolds
Reaction TypeKey ReactantsResulting ScaffoldReference
1,3-Dipolar CycloadditionIsatin, Sarcosine/L-Proline, DipolarophileSpirooxindole-pyrrolidine rsc.org
1,3-Dipolar CycloadditionN-substituted vinylindole/indazole, Ninhydrin, Sarcosine/L-prolineSpiropyrrolidine with indole/indazole side chains nih.gov
Domino Reaction(E)-3-(2-nitrovinyl)-indoles, Isatins, Chiral polycyclic α-amino acidsPolycyclic pyrrolidine-fused spirooxindole nih.gov
Mannich-type/LactamizationElectron rich imines, Pyruvic estersQuaternary substituted hydroindole nih.gov

While direct synthetic routes for 5-methyl-3-(pyrrolidin-3-yl)-1H-indole are not extensively detailed in the literature, several established methodologies for analogous compounds can be adapted for its synthesis. These approaches provide a framework for the strategic construction of the target molecule.

A common and robust strategy for synthesizing C-3 substituted indoles involves the reduction of a carbonyl group precursor. For instance, the synthesis of 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, a key intermediate for the drug eletriptan, is achieved by the reduction of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester. google.com This transformation utilizes powerful reducing agents such as sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA). google.com

This two-step approach, involving an initial acylation of the indole at C-3 with an activated pyrrolidine carboxylic acid derivative followed by reduction of the resulting ketone, could be directly adapted for the synthesis of this compound. The key steps would be:

Acylation: Friedel-Crafts acylation of 5-methylindole with a suitably protected pyrrolidine-3-carbonyl chloride or other activated carboxylic acid derivative.

Reduction: Reduction of the resulting 3-indolyl-3-pyrrolidinyl ketone to the desired methylene-linked product using a potent hydride reagent.

In recent years, green chemistry principles have driven the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents. nih.gov Aqua (water-mediated) and mechanochemical (solvent-free grinding) syntheses have emerged as powerful, environmentally friendly alternatives. nih.govmdpi.comresearchgate.net

These techniques have been successfully applied to the synthesis of spiro[indole-pyrrolidine] derivatives. nih.govmdpi.com For example, the one-pot synthesis of these spiro compounds can be achieved through the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives under aqueous or mechanochemical conditions. mdpi.com The advantages of these protocols include ambient reaction temperatures, short reaction times, experimental simplicity, and excellent yields, making them attractive alternatives to traditional solvent-based methods. nih.govmdpi.com While these methods have been primarily demonstrated for spirocyclic systems, their exploration for the synthesis of non-spiro linkages, such as that in this compound, represents a promising area of investigation. The high-concentration conditions achieved under mechanochemical activation could potentially facilitate direct C-C bond formation between a 5-methylindole derivative and a pyrrolidine-based electrophile. researchgate.net

Table 3: Comparison of Aqua vs. Mechanochemical Synthesis for Spiro[Indole-Pyrrolidine] Derivatives mdpi.com
ParameterAqua Synthesis (Method A)Mechanochemical Synthesis (Method B)
SolventWaterSolvent-free (liquid-assisted grinding)
CatalystPiperidinePiperidine
Reaction Time~15 minutes~30 minutes
TemperatureRoom TemperatureRoom Temperature
Typical YieldHigh (e.g., 91%)Excellent (e.g., 95-96%)
Key AdvantageEnvironmentally benign solvent.Solvent-free, high efficiency.

The pyrrolidine ring in this compound contains a stereocenter, necessitating the use of stereoselective synthetic methods to obtain enantiomerically pure compounds. Several strategies can be employed to control the stereochemical outcome.

Organocatalysis: The use of chiral organocatalysts, such as chiral phosphoric acids derived from BINOL, is a well-established method for the enantioselective aza-Friedel-Crafts alkylation of indoles. bohrium.com These catalysts can effectively control the facial selectivity of the indole's attack on an imine or iminium ion, leading to the formation of chiral N-α indole substituted pyrrolidine skeletons. bohrium.com

Biocatalysis: Nature's enzymes offer an exquisite level of stereocontrol. acs.org Directed evolution of enzymes, such as cytochrome P450, has yielded variants capable of catalyzing abiological intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with high enantioselectivity. acs.org This "new-to-nature" biocatalysis provides a powerful platform for accessing chiral N-heterocycles. acs.org

Substrate Control: Starting from a chiral precursor is a common strategy. nih.gov For instance, many syntheses of pyrrolidine-containing drugs begin with enantiomerically pure starting materials like (S)-proline or (S)-prolinol. nih.gov Adapting this approach, a synthesis could start from a commercially available, enantiopure pyrrolidine-3-derivative, ensuring the stereochemistry is set from the beginning.

In MCRs that generate multiple stereocenters, such as the 1,3-dipolar cycloaddition, both regio- and diastereoselectivity are critical considerations. nih.gov The stereochemical outcome of these reactions is often highly controlled, leading to the formation of a specific diastereomer as the major product. nih.gov

Biological Target Engagement and Mechanistic Investigations of 5 Methyl 3 Pyrrolidin 3 Yl 1h Indole

Modulation of Receptor Systems

The 5-methyl-3-(pyrrolidin-3-yl)-1H-indole scaffold is a key component in various ligands that interact with several receptor systems. The following sections detail the mechanisms of action for derivatives containing this core structure.

Derivatives of the indole (B1671886) and pyrrolidine (B122466) structure are well-known for their interactions with serotonin (B10506) (5-HT) receptors.

5-HT6 Receptor: A number of antagonists for the 5-HT6 receptor incorporate an indole core. The mechanism of these antagonists often involves blocking the Gs-protein coupled signaling cascade, which in turn stimulates adenylyl cyclase and increases intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By antagonizing this receptor, these compounds can modulate cholinergic and glutamatergic neurotransmission, which is a therapeutic target for cognitive enhancement. researchgate.net For instance, N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives have been identified as potent 5-HT6 receptor ligands. nih.gov The antagonist activity of some (S)-enantiomers of 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives further highlights the importance of the indole-pyrrolidine scaffold in targeting this receptor. researchgate.netnih.gov

5-HT4 Receptor: Agonism at the 5-HT4 receptor is another area where indole derivatives are active. These agonists, like their 5-HT6 counterparts, also modulate the cAMP pathway. nih.gov Activation of 5-HT4 receptors has been shown to produce anxiolytic-like and antidepressant-like effects. nih.gov For example, the 5-HT4 agonist Tegaserod, an indole derivative, stimulates these receptors via cAMP-dependent pathways. mdpi.com

5-HT1A Receptor: The indole nucleus is also a common feature in ligands targeting the 5-HT1A receptor. These ligands can act as agonists or partial agonists and are involved in modulating serotonergic neurotransmission, which plays a role in mood and anxiety.

Receptor Subtype Interaction Type Mechanism of Action
5-HT6 AntagonismBlockade of Gs-protein coupled signaling, preventing increases in cAMP. nih.gov
5-HT4 AgonismStimulation of Gs-protein coupled signaling, leading to increases in cAMP. nih.govmdpi.com
5-HT1A Agonism/Partial AgonismModulation of serotonergic neurotransmission. nih.gov

The this compound structure is related to compounds that act as allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govrealmofcaring.org Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous cannabinoids like anandamide. nih.gov

These modulators can be classified as positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce it. nih.gov Indole-based compounds have been identified that exhibit positive cooperativity with CB1 receptor agonists, meaning they increase the binding affinity of the agonist to the receptor. nih.govrealmofcaring.org However, functionally, these same compounds can act as insurmountable antagonists, reducing the maximum effect of the CB1 agonist. nih.govrealmofcaring.org This dual activity suggests they induce a conformational change in the receptor that enhances agonist binding but prevents the full signaling cascade. nih.govrealmofcaring.org The interaction is primarily through aromatic stacking within the transmembrane helices of the CB1 receptor. researchgate.net

Modulator Type Binding Effect Functional Effect Mechanism
Positive Allosteric Modulator (PAM) Increases agonist binding affinity. nih.govrealmofcaring.orgCan act as an antagonist, reducing agonist efficacy. nih.govrealmofcaring.orgInduces a conformational change in the CB1 receptor. nih.gov

The pyrrolidine and indole moieties are present in various ligands that target dopamine (B1211576) receptors. These drugs can act as agonists, activating the receptor, or antagonists, blocking the receptor. mdpi.com

Dopamine D2 and D3 Receptors: The D2-like receptor family, including D2 and D3 subtypes, are key targets for antipsychotic medications and treatments for substance use disorders. nih.govnih.gov Antagonists at these receptors typically block the receptor's signaling pathway. The interaction often involves a crucial hydrogen bond with an aspartate residue (Asp 3.32) and π–π stacking interactions with aromatic residues like phenylalanine and tryptophan within the receptor's binding pocket. nih.gov The pyrrolidine ring can play a key role in the dopaminergic activity of these compounds. nih.gov

Receptor Subtype Interaction Type Mechanism of Action
D2-like (D2, D3) Antagonism/Partial AgonismBlockade of dopamine signaling; interactions with key amino acid residues like Asp 3.32. nih.gov

Enzyme Inhibition and Activation Pathways

Derivatives containing the this compound scaffold have also been investigated for their ability to modulate the activity of various enzymes.

Protein kinases are crucial enzymes in cellular signal transduction, and their dysregulation is often implicated in cancer. ed.ac.uk Tyrosine kinase inhibitors (TKIs) often work by competing with adenosine triphosphate (ATP) at the enzyme's catalytic site, thereby preventing the phosphorylation that activates downstream signaling pathways involved in cell growth, proliferation, and survival. nih.govyoutube.com

Indole-based structures are a common feature in many kinase inhibitors. For example, derivatives of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov Another example is a derivative that acts as a selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK). nih.gov These inhibitors bind to the kinase domain of the enzyme, blocking its catalytic activity.

Kinase Target Inhibition Type Mechanism of Action
Tyrosine Kinases ATP-competitiveBinds to the ATP-binding site, preventing phosphorylation and downstream signaling. nih.gov
RIPK1 Potent InhibitionBinds with high affinity to inhibit enzymatic activity. nih.gov
PERK Selective InhibitionBinds to the human PERK crystal structure to inhibit activation. nih.gov

Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that have shown promise in cancer therapy. nih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription. nih.gov

HDAC inhibitors work by binding to the zinc ion within the catalytic domain of the HDAC enzyme. nih.gov This action blocks the enzyme's deacetylase activity, leading to an accumulation of acetylated histones. nih.gov The resulting "open" chromatin structure allows for the transcription of genes that may have been silenced, such as tumor suppressor genes. nih.gov While there is no direct evidence linking this compound to HDAC inhibition, the general mechanism of HDAC inhibitors provides a pathway through which related compounds could potentially act.

Enzyme Modulation Mechanism of Action
Histone Deacetylase (HDAC) InhibitionBinds to the zinc-containing catalytic domain, blocking deacetylase activity and leading to hyperacetylation of histones. nih.govnih.gov

No Publicly Available Research Found for "this compound" Targeting the Specified Biological Pathways

Following a comprehensive search of publicly available scientific literature, no specific research findings, data, or mechanistic studies were found for the chemical compound This compound in relation to the biological targets and pathways outlined in the user's request. The requested article, focusing on the engagement of this specific compound with Cyclooxygenase (COX-1, COX-2), the NF-κB pathway, Indoleamine 2,3-Dioxygenase 1 (IDO1), Monoamine Oxidase B (MAO-B), Aldose Reductase, Thioredoxin Reductase (TrxR), and G-Quadruplex DNA, cannot be generated as there is no available data on these interactions.

The conducted searches yielded general information on the mechanisms of the specified enzymes and pathways, as well as studies on other, structurally different indole-containing compounds that act as inhibitors or modulators. For instance, research exists on various indole derivatives as potential inhibitors for targets like MAO-B, IDO1, and Aldose Reductase. nih.govnih.govnanobioletters.commdpi.comnih.gov However, none of these studies specifically name or investigate the biological activity of this compound.

Similarly, while the roles of COX enzymes in inflammation, the function of TrxR in redox homeostasis, and the significance of G-Quadruplex structures in oncogenes like c-Myc are well-documented, there is no scientific literature linking the activity of this compound to these mechanisms. rsc.orgresearchgate.netnih.govnih.gov

Without primary or secondary research data, the creation of a scientifically accurate and informative article with detailed findings and data tables, as per the user's instructions, is not possible. The generation of such content would require speculation or fabrication of data, which falls outside the scope of providing factual and verifiable information.

Therefore, content for the following requested sections cannot be provided:

Nucleic Acid Interaction Mechanisms

G-Quadruplex (G4) DNA Binding Activity, Including c-Myc G4 DNA

Further investigation into this specific compound may be necessary through dedicated laboratory research to determine its biological activities and mechanisms of action.

Topoisomerase Interaction Mechanisms

No studies were identified that investigate the interaction between this compound and topoisomerase enzymes. The mechanisms by which it might act as a topoisomerase poison or catalytic inhibitor are therefore unknown.

Protein-Protein Interaction Modulation (e.g., MDM2-p53 Interaction)

There is no published research detailing the modulation of protein-protein interactions, such as the MDM2-p53 pathway, by this compound. While other complex indole-based structures, particularly spiro-oxindoles, have been investigated as inhibitors of this interaction, this specific compound has not been a subject of such studies. acs.orgnih.govresearchgate.net

Cellular Process Interventions

No data is available on the intervention of this compound in the following cellular processes:

Antimicrobial and Antiparasitic Action Mechanisms (In Vitro Studies)

The indole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities. Derivatives of 3-substituted indoles, including those with a pyrrolidine moiety, have been the subject of extensive research to elucidate their mechanisms of action against various pathogens.

While the precise mechanism for this compound has not been fully detailed, studies on the broader class of indole-containing antimicrobials point towards the bacterial membrane as a primary target. Indole itself has been shown to function as a proton ionophore, a molecule that can transport protons across biological membranes. This action disrupts the crucial proton motive force, leading to a reduction or collapse of the membrane's electrochemical potential.

Research on Escherichia coli has demonstrated that indole can decrease the membrane potential, an event linked to the inhibition of cell division. This suggests that indole derivatives may induce charge transport across the lipid bilayer, effectively depolarizing the membrane. This disruption of the membrane's integrity and function is a key aspect of their bactericidal or bacteriostatic effects. Further studies on synthetic indole-polyamine conjugates have reinforced this hypothesis, suggesting that membrane perturbation is a likely mechanism for both their intrinsic antimicrobial activity and their ability to potentiate other antibiotics. Some indole derivatives have been shown to cause membrane permeabilization in methicillin-resistant Staphylococcus aureus (MRSA).

Beyond direct membrane disruption, indole derivatives have been investigated for their ability to interfere with other essential bacterial processes, including cell wall biosynthesis. The bacterial cell wall, composed of peptidoglycan, is a critical structure for survival and a well-established target for antibiotics. In silico docking studies of certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have suggested that the inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurB), an essential enzyme in the peptidoglycan synthesis pathway, is a probable mechanism for their antibacterial activity. nih.gov

Furthermore, indole has been found to inhibit bacterial cell division by a mechanism independent of cell wall synthesis. It can prevent the formation of the FtsZ ring at the division site. The FtsZ protein is a prokaryotic homolog of tubulin and is essential for cytokinesis. By blocking its polymerization into a ring structure, indole effectively halts the cell division process, preventing bacterial proliferation.

The rise of multidrug-resistant bacteria, particularly MRSA, has created an urgent need for novel antimicrobial agents. The indole scaffold has emerged as a promising starting point for the development of compounds active against these challenging pathogens.

Screening of compound libraries has identified 3-substituted-1H-imidazol-5-yl-1H-indoles with potent and specific activity against MRSA. An extensive structure-activity relationship (SAR) study of this class led to the identification of analogues with minimum inhibitory concentrations (MIC) as low as ≤ 0.25 µg/mL. These compounds demonstrated favorable pharmacological profiles, lacking cytotoxicity and hemolytic properties at effective concentrations. The research indicated that the structural requirements for potent anti-MRSA activity within this scaffold are highly specific.

Table 1: In Vitro Anti-MRSA Activity of Selected 3-Substituted-1H-imidazol-5-yl-1H-indole Analogues
CompoundDescriptionMIC against MRSA (µg/mL)Reference
Analogue 26Analogue from Van Leusen three-component reaction library≤ 0.25 nih.gov
Analogue 32Analogue from Van Leusen three-component reaction library≤ 0.25 nih.gov
Compound 1Initial library screening hit16 nih.gov
Compound 2Initial library screening hit16 nih.gov

Other studies have shown that certain indole derivatives can work synergistically with conventional antibiotics, restoring their efficacy against resistant strains. This suggests that some indoles may act by disrupting resistance mechanisms, such as membrane-based efflux pumps, or by permeabilizing the bacterial membrane to allow antibiotic entry.

The therapeutic potential of the indole scaffold extends to antifungal and antiviral applications. The mechanisms of action are diverse and depend on the specific substitutions on the indole ring.

Antifungal Mechanisms: Research into 3-substituted-1H-imidazol-5-yl-1H-indoles also revealed potent and selective antifungal activity. Certain derivatives were identified as highly active against the opportunistic fungal pathogen Cryptococcus neoformans, with MIC values of ≤0.25 µg/mL. nih.gov Other studies on different indole derivatives have demonstrated activity against Candida albicans, a common cause of fungal infections. The mechanism in this case was linked to the inhibition of biofilm formation and the transition from yeast to hyphal form, a key virulence factor, through interference with the Ras-cAMP-PKA signaling pathway. researchgate.net For other indole carboxylates, the proposed antifungal mechanism involves the inhibition of 14α-lanosterol demethylase, an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

Antiviral Mechanisms: The indole core is present in several antiviral agents, and its derivatives act through various mechanisms. nih.govnih.gov Some indole-based drugs, like Arbidol (Umifenovir), function as entry inhibitors, preventing the fusion of the viral envelope with the host cell membrane. nih.gov In the context of retroviruses like HIV, indole derivatives have been developed as inhibitors of key viral enzymes, including:

Reverse Transcriptase: Preventing the conversion of viral RNA into DNA.

Integrase: Blocking the integration of the viral DNA into the host genome.

Protease: Inhibiting the processing of viral polyproteins into mature, functional proteins.

More recently, novel indole alkaloids have been shown to inhibit the replication of flaviviruses, such as Dengue and Zika virus, by interfering with the viral replication complex, specifically targeting the NS4B protein.

Malaria, caused by parasites of the Plasmodium genus, remains a major global health threat, and drug resistance necessitates the discovery of new therapeutic agents. The aminoindole scaffold has been identified as a novel class of compounds with potent activity against P. falciparum, the deadliest malaria parasite.

A high-throughput screening of a large compound library identified Genz-644442, a 3-amino-1H-indole derivative, as a potent inhibitor of P. falciparum growth in vitro, with 50% inhibitory concentrations (IC₅₀) in the range of 200-285 nM. Subsequent medicinal chemistry efforts to optimize this hit compound led to the development of analogues with significantly improved potency. The lead compound from this effort, Genz-668764, displayed IC₅₀ values between 28 and 65 nM against P. falciparum in vitro. These compounds represent a promising new chemotype for antimalarial drug development, although their precise molecular target has not been fully elucidated.

Neurobiological System Engagement (e.g., Serotonin Transporter (SERT) Affinity)

In addition to antimicrobial properties, the 3-(pyrrolidin-3-yl)-1H-indole core structure is a key pharmacophore for engaging targets within the central nervous system. Specifically, derivatives of this scaffold have shown high affinity for the serotonin transporter (SERT), a crucial protein involved in the regulation of serotonergic neurotransmission. SERT is the primary target for many widely prescribed antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).

Research into a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated that these compounds exhibit high affinity for SERT. The substitution pattern on the indole ring was found to be a key determinant of binding affinity. These findings highlight the potential of this molecular template for the development of new agents targeting monoamine transporters for the treatment of depression and other neuropsychiatric disorders.

Table 2: Serotonin Transporter (SERT) Binding Affinity for Selected 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives
CompoundDescriptionSERT Affinity (Ki, nM)Reference
Compound 111-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl derivative9.2
Compound 4f3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile2.8
Compound 41-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl derivative47.0

Computational and in Silico Studies of 5 Methyl 3 Pyrrolidin 3 Yl 1h Indole and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 5-methyl-3-(pyrrolidin-3-yl)-1H-indole and its analogues might interact with their biological targets, such as G-protein coupled receptors or enzymes. researchgate.net

Molecular docking simulations are instrumental in predicting how a ligand binds within the active site of a target protein and estimating the strength of this interaction, often expressed as a binding affinity or docking score. thesciencein.orgresearchgate.net For analogues of this compound, such as various tryptamine (B22526) and indole (B1671886) derivatives, docking studies have been crucial in rationalizing their biological activity.

For instance, in a study of novel 3-ethyl-1H-indole derivatives targeting the cyclooxygenase-2 (COX-2) enzyme, molecular docking predicted binding affinities ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com These scores suggest strong and stable binding within the enzyme's active site. The predicted binding mode for the most potent compound in that series revealed specific hydrogen bonds and hydrophobic interactions contributing to its high affinity. ajchem-a.com Similarly, docking studies on tryptamine derivatives as potential inhibitors of aldose reductase, an enzyme implicated in diabetic complications, have shown that these compounds fit well within the active site, forming multiple hydrogen and hydrophobic bonds. tandfonline.com

The binding affinities for a selection of indole analogues against various protein targets, as determined by molecular docking, are presented below.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)
Tryptamine DerivativesAldose Reductase (AR)-7.05
3-Ethyl-1H-indole DerivativesCyclooxygenase-2 (COX-2)-11.35
Thiosemicarbazone-indole AnaloguesAndrogen Receptor (5T8E)-8.8
Indole-butyl-amine DerivativesInsulin-like Growth Factor 1 Receptor Kinase (IGF1RK)Not specified, but unique binding modes identified

This table presents a selection of predicted binding affinities for various indole analogues against different protein targets as determined by molecular docking studies. The data is compiled from multiple sources. ajchem-a.comtandfonline.comresearchgate.netnih.gov

These simulations guide structure-activity relationship (SAR) studies by correlating the predicted binding affinity and interaction patterns with experimentally observed biological activity. This allows for the rational design of new analogues with improved potency and selectivity. nih.gov

A key outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are crucial for ligand recognition and binding. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.govnih.gov

For example, docking analysis of a potent 3-ethyl-1H-indole derivative with the COX-2 enzyme identified key hydrogen bond interactions with residues ALA527, ARG120, TYR355, and LYS360. ajchem-a.com Hydrophobic interactions with residues such as MET535, LEU534, and VAL116 were also found to be significant for anchoring the ligand in the binding pocket. ajchem-a.com In another study on tryptamine derivatives targeting the aldose reductase enzyme, a critical hydrogen bond was observed between the ligand and the Trp111 residue. tandfonline.com

Understanding these critical interactions is vital for designing new molecules that can form more effective and selective interactions with the target protein. Mutagenesis studies can experimentally validate the importance of these predicted residues. For instance, a study on an odorant-binding protein identified Val120, Phe121, and Pro122 as essential for ligand binding through a combination of docking and mutagenesis experiments. mdpi.com

The table below summarizes key amino acid interactions for representative indole analogues.

Compound AnalogueTarget ProteinKey Interacting Amino Acid ResiduesType of Interaction
Tryptamine derivativeAldose ReductaseTrp111Hydrogen Bond
3-Ethyl-1H-indole derivativeCOX-2ALA527, ARG120, TYR355, LYS360Hydrogen Bonds
3-Ethyl-1H-indole derivativeCOX-2MET535, LEU534, LEU531, VAL116Hydrophobic Interactions
Indole-based inhibitorNotum CarboxylesterasePhe268, Tyr129, Phe320Aromatic Stacking

This table details the specific amino acid residues and the types of interactions involved in the binding of various indole analogues to their respective protein targets, as identified through molecular docking simulations. ajchem-a.comtandfonline.comnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules like this compound. chemrxiv.orgniscpr.res.in These methods allow for the computation of various molecular properties that are difficult to measure experimentally.

DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. nih.gov For indole derivatives, DFT calculations are employed to optimize the molecular geometry and to compute a range of electronic properties and reactivity descriptors. researchgate.netresearchgate.net

These descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, are derived from the energies of the frontier molecular orbitals. researchgate.net By comparing these parameters across a series of analogues, researchers can profile their relative stability and reactivity. DFT studies have shown that substitutions on the indole ring can significantly alter its electronic properties and, consequently, its biological activity. chemrxiv.org The B3LYP functional is a commonly used method in DFT calculations for indole derivatives, showing good correlation with experimental data for properties like bond lengths and vibrational frequencies. chemrxiv.org

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and localization of these orbitals are key determinants of a molecule's reactivity.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For indole derivatives, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack and can help explain the mechanisms of chemical reactions. researchgate.net DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO, providing a visual and quantitative basis for predicting reactivity. researchgate.netresearchgate.net

The table below shows calculated HOMO, LUMO, and energy gap values for representative indole derivatives.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Indole-5.62-0.115.51
Tryptophan-5.74-0.055.69
Serotonin (B10506)-5.44-0.055.39
Melatonin-5.41-0.115.30

This table displays the calculated energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for indole and several of its key derivatives, computed using DFT. A smaller energy gap generally indicates higher chemical reactivity. Data sourced from computational studies. chemrxiv.org

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For indole and its analogues, MEP maps can identify the most electron-rich and electron-poor areas, providing insights into how the molecule will interact with biological targets or other reagents. tandfonline.comacs.org These maps are useful for understanding hydrogen bonding and other non-covalent interactions. researchgate.net

Non-covalent interactions (NCIs), such as hydrogen bonds, π-π stacking, and van der Waals forces, are critical for molecular recognition and the stability of ligand-protein complexes. researchgate.netmdpi.com Computational methods can be used to analyze and quantify these weak interactions. For instance, the Reduced Density Gradient (RDG) plot is a technique used to visualize and characterize the nature of non-covalent interactions within a molecular system. researchgate.net Analysis of NCIs is essential for a complete understanding of the binding modes predicted by molecular docking and for explaining the structural stability of indole-containing compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational and statistical approach aimed at establishing a correlation between the physicochemical properties of a series of compounds and their biological activities. A robust QSAR model can prospectively predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

The development of a predictive QSAR model for analogues of this compound would involve a systematic process. Initially, a dataset of structurally related compounds with experimentally determined biological activities (e.g., receptor binding affinities, enzyme inhibition constants) is compiled. For each molecule in this training set, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties and can be broadly categorized as:

Electronic Descriptors: These pertain to the electron distribution within the molecule and include parameters such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific steric parameters like those used in Comparative Molecular Field Analysis (CoMFA).

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, a critical factor in membrane permeability and binding to hydrophobic pockets of target proteins. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape indices.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to generate a mathematical equation that links a selection of these descriptors to the observed biological activity. For instance, a hypothetical QSAR model for a series of indole-pyrrolidine analogues might take the form of a linear equation where the biological activity is a function of specific steric and electronic properties.

The predictive power of the resulting model is rigorously evaluated through internal and external validation techniques to ensure its robustness and applicability to new chemical entities.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogues

Compound Analogue LogP Molecular Weight ( g/mol ) Dipole Moment (Debye) Predicted Activity (IC₅₀, µM)
Analogue 12.5215.33.10.5
Analogue 23.1229.32.80.2
Analogue 32.8214.33.50.8
Analogue 43.5243.42.50.1

This table is for illustrative purposes and does not represent actual experimental data.

A well-validated QSAR model serves not only as a predictive tool but also as a means to understand the key physicochemical properties that drive the biological activity of a compound series. By analyzing the descriptors that are included in the final QSAR equation, researchers can infer which molecular features are beneficial or detrimental to the desired activity.

For example, if a QSAR study on a series of 3-substituted indoles reveals that a positive coefficient is associated with a descriptor for hydrophobicity, it would suggest that increasing the lipophilicity of a particular region of the molecule could enhance its biological activity. nih.gov Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents at a certain position are not well-tolerated, likely due to steric hindrance at the binding site of the biological target.

Studies on various indole derivatives have highlighted the importance of features such as halogen substitutions on the indole ring, which can influence both electronic and hydrophobic characteristics, thereby modulating biological activity. nih.gov The contour maps generated from 3D-QSAR methods like CoMFA and CoMSIA can further visualize these relationships, showing regions where modifications to steric, electrostatic, or hydrophobic fields would likely lead to more potent compounds. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the behavior of a ligand when it binds to its biological target, such as a protein or nucleic acid.

Upon binding to a biological target, both the ligand and the protein can undergo conformational changes. MD simulations can capture these dynamic processes, which are often crucial for biological function. For analogues of this compound, MD simulations could be employed to:

Assess Binding Stability: By simulating the ligand-protein complex over a period of nanoseconds to microseconds, researchers can evaluate the stability of the binding pose predicted by molecular docking. A stable complex will generally show minimal deviation in the ligand's position and conformation within the binding site over the course of the simulation.

Identify Key Interactions: MD simulations allow for the analysis of the dynamic network of interactions between the ligand and the protein, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This can reveal which interactions are most persistent and therefore most critical for binding affinity.

Explore Conformational Flexibility: Both the ligand and the protein are flexible entities. MD simulations can reveal the range of conformations that the ligand adopts within the binding pocket and how the protein structure adapts to accommodate the ligand. This information is valuable for understanding the structural basis of ligand recognition and for designing new analogues with improved shape complementarity.

The binding of a ligand to its target protein occurs in an aqueous environment, and water molecules can play a critical role in mediating or disrupting ligand-protein interactions. MD simulations explicitly include solvent molecules, allowing for a detailed analysis of their effects.

Virtual Screening Approaches for Novel Analogue Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the early stages of drug discovery by prioritizing a smaller number of promising candidates for experimental testing. There are two main categories of virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the biological target, which can be obtained from experimental techniques like X-ray crystallography or NMR spectroscopy, or through homology modeling. Molecular docking is the most common SBVS technique, where each molecule in a virtual library is computationally placed into the binding site of the target protein, and its binding affinity is estimated using a scoring function. This approach has been successfully used to identify novel inhibitors for various targets by screening for compounds that are structurally and electronically complementary to the target's binding site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of a set of known active compounds. A common LBVS technique is to search for molecules in a database that have a similar chemical structure or shape to a known active ligand. Pharmacophore modeling, another LBVS method, involves defining the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that are required for biological activity. This pharmacophore model is then used as a query to search for new molecules that possess these features in the correct spatial arrangement.

For the discovery of novel analogues of this compound, a combination of these approaches could be employed. If the biological target is known and its structure is available, SBVS could be used to screen large compound libraries for new scaffolds that fit into the binding site. If a set of active analogues is known, LBVS could be used to identify compounds with similar properties that might exhibit the same biological activity.

Future Research Directions and Advanced Development of 5 Methyl 3 Pyrrolidin 3 Yl 1h Indole Analogues

Design and Synthesis of Next-Generation Analogues with Enhanced Biological Potency and Selectivity

The primary goal in advancing 5-methyl-3-(pyrrolidin-3-yl)-1H-indole analogues is the rational design and synthesis of next-generation compounds with superior biological potency and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this effort, systematically elucidating how modifications to the molecular structure influence biological activity. nih.govresearchgate.net

Key areas for SAR exploration on the this compound scaffold include:

Indole (B1671886) Ring Substitution: The indole core offers multiple positions for substitution. While the 5-position is methylated in the parent compound, exploring other small alkyl or electron-withdrawing/donating groups at this position can significantly impact target binding and affinity. mdpi.com Furthermore, substitution at the N1 position of the indole ring can modulate physicochemical properties and introduce new interaction points with biological targets. nih.gov

Pyrrolidine (B122466) Ring Modification: The pyrrolidine moiety is a critical component for tuning selectivity and potency. The stereochemistry of the pyrrolidine ring and its substituents can lead to vastly different biological profiles due to the enantioselective nature of protein binding. researchgate.netnih.gov For example, studies on related scaffolds have shown that substitution on the pyrrolidine ring can confer significant selectivity for specific receptor subtypes, such as the h5-HT1D receptor over the h5-HT1B receptor. acs.org

The following table summarizes hypothetical SAR insights based on findings from related indole and pyrrolidine compounds, providing a roadmap for future design strategies.

Position of ModificationType of SubstitutionPredicted Impact on Activity/SelectivityReference Example
Indole N1 Alkyl chains, Benzyl groupsModulates lipophilicity and can introduce new binding interactions. nih.gov
Indole C5 Halogens, Methoxy (B1213986) groupsCan enhance binding affinity depending on the target's electronic environment. mdpi.com
Pyrrolidine N1 Methylbenzylamine groupsShown to increase affinity and selectivity for serotonin (B10506) receptors. acs.org
Pyrrolidine C3/C4 Stereospecific alkylationCrucial for establishing optimal orientation in the binding pocket; different stereoisomers can have distinct biological roles. nih.govnih.gov

Future synthetic efforts should focus on creating diverse libraries of these analogues to thoroughly map the SAR and identify compounds with optimized potency and a high degree of selectivity, thereby minimizing off-target effects. acs.org

Exploration of Multi-Target Directed Ligand Strategies for Complex Biological Systems

Complex multifactorial diseases often involve the dysregulation of multiple signaling pathways, making a single-target therapeutic approach insufficient. mdpi.com The concept of multi-target-directed ligands (MTDLs)—single chemical entities designed to modulate multiple targets simultaneously—is a rational and increasingly pursued strategy. mdpi.comresearchgate.net The versatility of the indole-pyrrolidine scaffold makes it an excellent candidate for the development of MTDLs. mdpi.com

Future research should explore the design of this compound analogues capable of interacting with distinct but pathologically related targets. For example, in oncology, aberrant signaling from both receptor tyrosine kinases (e.g., EGFR) and cell cycle regulators (e.g., CDK2) can drive tumor growth. Analogues could be designed to co-inhibit both types of kinases, a strategy that has shown promise with related spirooxindole-pyrrolidine compounds. nih.govresearchgate.net Similarly, in neurodegenerative diseases, targeting both neuroinflammation and protein aggregation with a single molecule presents a compelling therapeutic strategy. researchgate.net The development of such MTDLs requires a deep understanding of the structural biology of each target to create a pharmacophore that can effectively engage multiple binding sites.

Investigation of Mechanisms for Overcoming Acquired Biological Resistance

A major challenge in modern therapeutics, particularly in oncology and infectious diseases, is the development of acquired drug resistance. nih.govacs.org For kinase inhibitors, a common class of drugs based on heterocyclic scaffolds like indole, resistance often emerges through two primary mechanisms:

On-Target Modifications: Secondary mutations in the target protein, such as the well-known "gatekeeper" mutation, can prevent the drug from binding effectively while preserving the protein's function. nih.govmdpi.com

Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of the primary target, thus maintaining cell survival and proliferation. nih.govfrontiersin.org

Future development of this compound analogues must proactively address these resistance mechanisms. Strategic approaches include:

Designing Conformationally Flexible Inhibitors: Creating analogues that can bind to both the wild-type and common mutant forms of a target enzyme.

Developing Multi-Target Inhibitors: As discussed in the previous section, designing MTDLs that simultaneously inhibit the primary target and key proteins in known bypass pathways.

Identifying Compounds with Low Resistance Propensity: During preclinical screening, prioritizing lead compounds that demonstrate a lower tendency to induce resistance in cellular models over extended periods. acs.org

Investigating the molecular basis of resistance to early-generation analogues will be crucial for informing the design of more durable, next-generation therapeutics.

Development of Novel and Sustainable Synthetic Methodologies for Large Libraries of Derivatives

The synthesis of large and diverse chemical libraries for high-throughput screening is essential for drug discovery. nih.gov However, traditional synthetic methods can be time-consuming, expensive, and environmentally burdensome. Future work on this compound analogues should prioritize the development and implementation of novel and sustainable synthetic methodologies.

Modern "green chemistry" approaches offer significant advantages over conventional methods, including higher yields, shorter reaction times, and reduced waste. benthamdirect.comresearchgate.net Key sustainable strategies applicable to the synthesis of indole and pyrrolidine derivatives include:

Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically accelerate reaction rates. tandfonline.comtandfonline.com

Multicomponent Reactions (MCRs): Combine three or more reactants in a single step to build complex molecules efficiently, reducing the number of purification steps and saving resources. benthamdirect.comrsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. openmedicinalchemistryjournal.com

Biocatalysis: Employing engineered enzymes to catalyze specific reactions, such as intramolecular C-H amination for the construction of chiral pyrrolidines, with high efficiency and stereoselectivity. acs.org

Furthermore, divergent synthetic strategies, such as complexity-to-diversity (Ctd) and biomimetic synthesis, can be employed to generate libraries with significant structural and skeletal diversity from a common intermediate, which is invaluable for exploring novel biological activities. nih.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by enhancing the efficiency and accuracy of the design process. researchgate.netmednexus.org The integration of these computational tools is a critical future direction for the development of this compound analogues.

AI and ML can be applied at multiple stages of the discovery pipeline: mdpi.com

Predictive Modeling: ML algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for specific properties like high target affinity and drug-likeness. mdpi.com

Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify potential hits against a biological target, significantly reducing the time and cost associated with experimental high-throughput screening. nih.gov

Lead Optimization: AI can suggest specific molecular modifications to improve the properties of a lead compound, accelerating the hit-to-lead optimization process. mdpi.com

By leveraging AI and ML, researchers can navigate the vast chemical space more effectively, reducing the number of failed experiments and hastening the journey from initial concept to a validated preclinical candidate. researchgate.net

Strategic Focus on Preclinical Validation and Proof-of-Concept Studies in Relevant Research Models (Excluding Clinical Human Trials)

Ultimately, the therapeutic potential of any newly designed this compound analogue must be validated through rigorous preclinical testing. A strategic focus on robust proof-of-concept studies is essential before any consideration of further development. This validation process involves a tiered approach, moving from simple systems to more complex biological models.

The preclinical workflow should include:

In Vitro Target Engagement and Potency: Initial validation requires biochemical and biophysical assays to confirm that the synthesized analogues bind to the intended molecular target(s) and to quantify their potency (e.g., IC50 or Ki values). mdpi.com

Cell-Based Assays: The activity of promising compounds must be confirmed in relevant cell-based models. For example, anticancer candidates should be tested for their ability to inhibit the proliferation of specific cancer cell lines. nih.govrsc.org These assays help establish on-target activity in a biological context and can provide initial insights into cellular permeability and potential cytotoxicity.

In Vivo Efficacy Models: Compounds that demonstrate strong in vitro and cellular activity must then be evaluated in relevant animal models of disease. These studies are critical for establishing proof-of-concept of the therapeutic hypothesis and for evaluating the compound's efficacy in vivo. mdpi.comebi.ac.uk

Pharmacokinetic Profiling: Alongside efficacy studies, the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates must be determined in animal models to ensure they have a suitable pharmacokinetic profile for further development. nih.gov

This systematic preclinical validation is a crucial final step in the research and development cycle, providing the necessary evidence to justify advancing the most promising analogues toward more advanced stages of drug development.

Q & A

Q. What are common synthetic routes for 5-methyl-3-(pyrrolidin-3-yl)-1H-indole?

The synthesis of indole derivatives often involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, a related compound, 5-fluoro-3-(2-(triazol-1-yl)ethyl)-1H-indole, was synthesized using CuI catalysis in PEG-400/DMF, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane) to achieve 42% yield . For pyrrolidine-substituted indoles, intermediates like 3-(pyrrolidin-3-yl)-1H-indole may be prepared via reductive amination or palladium-catalyzed cross-coupling, with characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Q. How is the purity and structural integrity of this compound validated experimentally?

Purity is typically confirmed using HPLC (>98% purity), while structural validation employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry. For example, analogous indole derivatives were characterized by 19F NMR^{19} \text{F NMR} and TLC (Rf values) to confirm regioselectivity and absence of byproducts . Elemental analysis (C, H, N) is also critical for verifying molecular composition .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

Polar aprotic solvents like DMSO or DMF are commonly used due to the compound’s hydrophobic indole core. For in vitro studies, concentrations up to 10 mM in DMSO are stable, but solvent effects on assay systems (e.g., protein binding) must be controlled using <1% v/v .

Advanced Research Questions

Q. How does substitution at the pyrrolidine ring influence serotonin receptor (5-HT) binding affinity?

Structural analogs, such as 3-(piperidin-3-yl)-1H-indole, demonstrate that replacing a 4-piperidinyl group with a 3-piperidinyl/pyrrolidinyl moiety enhances 5-HT1A_{1A} receptor agonism by mimicking serotonin’s pharmacophore. Computational docking studies (e.g., using AutoDock Vina) can predict binding modes, while in vitro radioligand displacement assays (e.g., 3H8OH-DPAT^3 \text{H}-8\text{OH-DPAT}) validate affinity changes .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidine-indole derivatives?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or stereochemical variations. For example, enantiomeric purity of pyrrolidine substituents significantly impacts receptor selectivity. Resolution via chiral HPLC and comparative activity assays (e.g., cAMP inhibition for 5-HT1A_{1A}) can clarify structure-activity relationships (SAR) .

Q. How can X-ray crystallography aid in optimizing the binding conformation of this compound?

High-resolution crystal structures (e.g., using SHELXL for refinement) reveal key interactions, such as hydrogen bonding between the pyrrolidine nitrogen and Glu/Asp residues in the 5-HT1A_{1A} binding pocket. Twinning or low-resolution data can be addressed using SHELXE for phase correction .

Q. What computational methods predict metabolic stability of pyrrolidine-indole derivatives?

In silico tools like SwissADME or GLIDE predict metabolic hotspots (e.g., CYP450 oxidation at the pyrrolidine ring). Experimental validation via liver microsome assays (e.g., human hepatocytes, LC-MS/MS quantification of parent compound depletion) confirms predictions .

Methodological Tables

Q. Table 1. Key Synthetic and Analytical Parameters for Indole Derivatives

ParameterExample Value/TechniqueReference
Yield (CuAAC reaction)42% (flash chromatography)
NMR SolventDMSO-d6 or CDCl3
HPLC Purity Threshold>98% (C18 column, acetonitrile/water gradient)
Crystallization SolventDMF/acetic acid (7:3)

Q. Table 2. Biological Assay Conditions for 5-HT Receptor Studies

Assay TypeProtocol DetailsReference
Radioligand Binding3H8OH-DPAT^3 \text{H}-8\text{OH-DPAT}, Ki_i calculation via Cheng-Prusoff
Functional AgonismcAMP inhibition in HEK-293 cells (EC50_{50})
Metabolic StabilityHuman liver microsomes, t1/2_{1/2} determination

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